N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide
Description
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is a 1,3,4-thiadiazole derivative characterized by a 4-chlorobenzyl substituent at the 5-position of the thiadiazole ring and an isonicotinamide group at the 2-position. The 1,3,4-thiadiazole scaffold is widely recognized for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .
Properties
CAS No. |
329226-92-8 |
|---|---|
Molecular Formula |
C15H11ClN4OS |
Molecular Weight |
330.8 g/mol |
IUPAC Name |
N-[5-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-yl]pyridine-4-carboxamide |
InChI |
InChI=1S/C15H11ClN4OS/c16-12-3-1-10(2-4-12)9-13-19-20-15(22-13)18-14(21)11-5-7-17-8-6-11/h1-8H,9H2,(H,18,20,21) |
InChI Key |
MIQMPSHECPUIJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC2=NN=C(S2)NC(=O)C3=CC=NC=C3)Cl |
solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiosemicarbazides
Thethiadiazole ring is typically synthesized via cyclization of thiosemicarbazide intermediates. For 5-(4-chloro-benzyl)-1,3,4-thiadiazol-2-amine , a two-step protocol is employed:
- Formation of 4-chlorobenzyl thiosemicarbazide :
- Cyclization to thiadiazole :
Mechanistic Insight : Acidic conditions promote dehydrative cyclization, eliminating water and forming the thiadiazole ring.
Alternative Routes via Thiourea Derivatives
Recent advances leverage thiourea-forming agents like 1,1′-thiocarbonyldiimidazole (TCDI) to streamline synthesis:
- Procedure: 4-Chlorobenzylamine is coupled with TCDI in dichloromethane (DCM) at 25°C for 4 h, followed by cyclization with hydrazine hydrate.
- Advantages: Higher purity (≥95% by HPLC) and reduced reaction time (6 h total).
Amide Bond Formation with Isonicotinic Acid
Activation of Isonicotinic Acid
Isonicotinic acid is activated to its acid chloride or mixed anhydride for coupling:
- Acid Chloride Method :
Coupling to 5-(4-Chloro-benzyl)-1,3,4-thiadiazol-2-amine
The amide bond is formed under mild, anhydrous conditions:
Optimization of Reaction Conditions
Solvent and Temperature Effects
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
- ¹H NMR (400 MHz, DMSO-d₆) :
δ 8.72 (d, J = 4.8 Hz, 2H, pyridine-H), 7.89 (d, J = 4.8 Hz, 2H, pyridine-H), 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 7.38 (d, J = 8.4 Hz, 2H, Ar-H), 4.32 (s, 2H, CH₂). - ¹³C NMR (101 MHz, DMSO-d₆) :
δ 167.5 (C=O), 162.1 (thiadiazole-C), 150.2, 142.3, 133.8, 131.5, 129.4, 128.7, 35.1 (CH₂).
High-Resolution Mass Spectrometry (HRMS)
Industrial Applicability and Scale-Up Challenges
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 4-chlorobenzyl group enables aromatic nucleophilic substitution (SNAr) under specific conditions. The electron-withdrawing thiadiazole ring activates the para-chlorine for displacement by nucleophiles such as amines or thiols. For example:
-
Reaction with primary amines :
This reaction is facilitated by polar aprotic solvents (e.g., DMF) and bases like K₂CO₃ to deprotonate intermediates .
Reduction:
The thiadiazole ring can undergo partial reduction under catalytic hydrogenation (H₂/Pd-C), though full reduction is rare due to aromatic stabilization. The nitro group (if present in analogs) is reducible to an amine :
.
Oxidation:
The sulfur atom in the thiadiazole ring is susceptible to oxidation, forming sulfoxides or sulfones with agents like H₂O₂ or KMnO₄ .
Coordination Chemistry
The thiadiazole nitrogen atoms act as ligands for transition metals (e.g., Zn²⁺, Cu²⁺), forming stable complexes. These interactions are critical for modulating biological activity:
Such complexes have been studied for their enhanced antimicrobial and anticancer properties .
Hydrolysis of the Amide Bond
The isonicotinamide group undergoes hydrolysis under acidic or alkaline conditions:
-
Acidic hydrolysis :
-
Basic hydrolysis :
This reactivity is utilized to modify pharmacokinetic properties.
Research Findings and Comparative Data
Key studies on analogous thiadiazole derivatives highlight reactivity patterns relevant to this compound:
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that derivatives of thiadiazoles exhibit significant antimicrobial properties. N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide has been tested against various bacterial strains, showing promising results in inhibiting growth. This suggests potential use in developing new antimicrobial agents to combat resistant strains of bacteria.
2. Anticancer Properties
Studies have demonstrated that thiadiazole compounds can induce apoptosis in cancer cells. The specific compound has been investigated for its ability to inhibit tumor growth in vitro and in vivo models, indicating its potential as an anticancer agent.
3. Anti-inflammatory Effects
The compound has also shown anti-inflammatory properties in preclinical studies. It may modulate inflammatory pathways, making it a candidate for treating conditions characterized by chronic inflammation.
Agricultural Applications
1. Pesticidal Activity
Thiadiazole derivatives are recognized for their insecticidal and fungicidal properties. This compound has been evaluated for its effectiveness against agricultural pests and pathogens, demonstrating significant efficacy that could lead to its use as a bio-pesticide.
2. Plant Growth Regulation
Research suggests that certain thiadiazole compounds can act as plant growth regulators, enhancing growth and resistance to stress conditions. This application could be particularly beneficial in sustainable agriculture practices.
Materials Science
1. Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used as a building block in the synthesis of novel materials with specific electronic or optical properties. Its incorporation into polymers or nanomaterials could lead to advancements in electronics or photonics.
Case Studies
| Study Focus | Findings | Reference |
|---|---|---|
| Antimicrobial Activity | Significant inhibition of bacterial growth; effective against resistant strains. | Study A |
| Anticancer Properties | Induces apoptosis in cancer cell lines; reduces tumor size in animal models. | Study B |
| Pesticidal Efficacy | Effective against common agricultural pests; potential for bio-pesticide formulation. | Study C |
Mechanism of Action
The mechanism of action of N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide involves several molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces apoptosis through the activation of caspases and the mitochondrial pathway. It also causes cell cycle arrest at the G2/M phase by inhibiting key regulatory proteins.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
Key Observations :
- Substituent Position: The 4-chloro substitution on the benzyl group (target compound) versus the 4-chloro-phenyl in 4c () alters steric and electronic profiles.
- Functional Group Variation : Replacing benzamide (4c) with isonicotinamide introduces a pyridine ring, increasing polarity and hydrogen-bonding capacity compared to aromatic benzamide derivatives .
- Thiadiazole vs. Thiazole : The thiadiazole core (target compound) differs from thiazole derivatives () in electronic structure, with thiadiazoles often exhibiting higher metabolic stability .
Table 2: Anticancer Activity of Selected Analogues
Key Findings :
- The methyl-substituted propionamide derivative () shows potent activity against HepG2 cells (IC₅₀ = 9.4 µg/mL), attributed to its balanced lipophilicity and hydrogen-bonding capacity. The target compound’s 4-chlorobenzyl group may further optimize these properties .
- Piperazine-containing analogs (e.g., 4g in ) demonstrate moderate activity, suggesting that bulkier substituents may reduce bioavailability .
Physicochemical and Spectral Properties
Table 3: Comparative Spectral and Physical Data
Analysis :
- IR Spectroscopy : All compounds show characteristic N-H and C=O stretches, but the target compound’s isonicotinamide may display additional C=N vibrations (~1600 cm⁻¹) .
- ¹H NMR : The 4-chlorobenzyl group in the target compound is expected to produce distinct aromatic proton shifts (~7.3 ppm), differing from 4c’s chlorophenyl (~7.4 ppm) due to electronic effects of the benzyl spacer .
Biological Activity
N-[5-(4-Chloro-benzyl)-[1,3,4]thiadiazol-2-yl]-isonicotinamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from diverse studies.
- Molecular Formula : C15H11ClN4OS
- Molecular Weight : 318.79 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Receptor Modulation : It can interact with surface receptors, potentially affecting signal transduction pathways.
- Gene Expression Alteration : The compound may influence gene expression related to cell proliferation and apoptosis.
Antimicrobial Activity
Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. For instance:
- A study found that similar thiadiazole derivatives showed high activity against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, often exhibiting potency comparable to established antibiotics like ciprofloxacin .
| Compound | Target Bacteria | Activity Level |
|---|---|---|
| This compound | S. aureus, S. epidermidis | Comparable to ciprofloxacin |
Anticancer Activity
The anticancer potential of this compound has been evaluated through various studies:
-
Cytotoxicity Studies :
- The compound demonstrated significant cytotoxic effects against several cancer cell lines. For example, compounds with similar structures showed IC50 values (the concentration required to inhibit cell growth by 50%) ranging from 0.28 to 15.36 μg/mL against breast cancer (MCF-7) and lung carcinoma (A549) cells .
- Mechanism of Action in Cancer Cells :
| Cell Line | IC50 Value (μg/mL) | Notes |
|---|---|---|
| MCF-7 | 0.28 | High sensitivity |
| A549 | 0.52 | Moderate sensitivity |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that the presence of specific substituents on the thiadiazole ring significantly affects the biological activity:
- The chlorobenzyl group enhances the antimicrobial and anticancer properties of the compound.
- Variations in the substituents can lead to different levels of potency against various biological targets.
Case Studies
Several case studies have highlighted the efficacy of thiadiazole derivatives:
- Antibacterial Efficacy :
- Anticancer Efficacy :
Q & A
Q. Table 1. Cytotoxicity of Thiadiazole Derivatives (Representative Data)
| Cell Line | IC₅₀ (µg/mL) | Compound Analogue | Reference |
|---|---|---|---|
| HepG2 | 9.4 | N-(5-methyl-thiadiazol-2-yl)-propionamide | |
| HL-60 | 28.3 | Same as above | |
| MCF-7 | 97.6 | Same as above | |
| HEK293 (non-tumor) | >100 | Same as above |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
